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Compound of Interest

Compound Name: Diisopropyl carbonate

Cat. No.: B044100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

diisopropyl carbonate (DIPC), a versatile organic compound utilized in various chemical

syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data of DIPC, supported by detailed experimental protocols and

visual representations to facilitate a deeper understanding of its molecular structure and

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of diisopropyl carbonate is characterized by two distinct signals

corresponding to the methine and methyl protons of the isopropyl groups.

Proton Assignment
Chemical Shift (δ) in

ppm (Predicted)
Multiplicity

Coupling Constant

(J) in Hz (Predicted)

-CH(CH₃)₂ 4.8 - 4.9 Septet ~6.3

-CH(CH₃)₂ 1.2 - 1.3 Doublet ~6.3
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¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of diisopropyl carbonate displays three signals,

corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the

isopropyl groups.

Carbon Assignment Chemical Shift (δ) in ppm (Predicted)

C=O (Carbonyl) 154 - 155

-CH(CH₃)₂ 71 - 72

-CH(CH₃)₂ 21 - 22

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

A sample of diisopropyl carbonate (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C

NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

The sample is gently agitated to ensure complete dissolution. The solution should be clear

and free of any particulate matter.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic

field.

The magnetic field is shimmed to achieve optimal homogeneity and resolution.
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For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45°

flip angle, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single

peaks for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is

employed.[2]

The free induction decay (FID) is collected and Fourier transformed to generate the

frequency-domain spectrum.

The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are

referenced to the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of diisopropyl carbonate is dominated by a strong absorption band

corresponding to the C=O stretching vibration of the carbonate group.

Vibrational Mode
Absorption Frequency

(cm⁻¹) (Typical)
Intensity

C-H stretch (alkane) 2980 - 2850 Strong

C=O stretch (carbonate) 1740 - 1725 Strong

C-O stretch 1260 - 1240 Strong

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

A single drop of neat diisopropyl carbonate is placed onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://nmr.ceitec.cz/download/140
https://www.benchchem.com/product/b044100?utm_src=pdf-body
https://www.benchchem.com/product/b044100?utm_src=pdf-body
https://www.scribd.com/document/618220575/PROCEDURE-AND-RESULT-FTIR
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A second salt plate is carefully placed on top to create a thin liquid film between the two

plates.[3][4]

Instrumentation and Data Acquisition:

The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared

(FT-IR) spectrometer.

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and

instrumental interferences.

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).[5]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of diisopropyl carbonate shows a molecular ion

peak and several characteristic fragment ions. The most abundant fragments are observed at

m/z 43, 45, and 41.[6]
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m/z
Relative Intensity

(Abundance)
Proposed Fragment Ion

146 Low [C₇H₁₄O₃]⁺ (Molecular Ion)

103 Moderate [M - C₃H₅]⁺

87 Moderate [M - C₃H₇O]⁺

59 Moderate [C₃H₇O]⁺

45 High [CO₂H]⁺

43 Base Peak [C₃H₇]⁺

41 High [C₃H₅]⁺

Mass Spectrometry Fragmentation Pathway
The fragmentation of the diisopropyl carbonate molecular ion in an EI mass spectrometer can

be rationalized through a series of cleavage reactions. The following diagram illustrates a

plausible fragmentation pathway.
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[C₇H₁₄O₃]⁺˙
m/z = 146

[C₄H₇O₃]⁺
m/z = 103

- C₃H₅˙

[C₄H₇O₂]⁺
m/z = 87

- OC₃H₇˙

[C₃H₇O]⁺
m/z = 59- CO₂C₃H₇˙

- CO₂

[C₃H₇]⁺
m/z = 43

- CO₂ - H₂O

[CO₂H]⁺
m/z = 45

- C₃H₆

[C₃H₅]⁺
m/z = 41

- H₂O

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway of diisopropyl carbonate.

Experimental Protocol for GC-MS
Sample Preparation:

A dilute solution of diisopropyl carbonate is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 100-1000 µg/mL.

Instrumentation and Data Acquisition:

The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer

(MS).
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A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is

heated to ensure rapid vaporization.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a 30 m non-polar column) housed in a temperature-programmable oven.

The oven temperature is ramped to separate the components of the sample based on their

boiling points and interactions with the column's stationary phase. A typical temperature

program might start at 50°C and ramp to 250°C.

As diisopropyl carbonate elutes from the GC column, it enters the MS ion source.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole)

based on their m/z ratio.

The detector records the abundance of each ion, generating a mass spectrum. The data is

processed by a computer to identify the compound by comparing its mass spectrum to a

library of known spectra (e.g., the NIST library).[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diisopropyl Carbonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044100#spectroscopic-data-of-diisopropyl-
carbonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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